Computed Physicochemical Profile vs. 1-Benzyl and 1-(Thiophen-2-yl) Urea Analogs
Computed XLogP3-AA for 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is 1.7, substantially lower than that of the 1-benzyl analog (2.9) and the 1-(thiophen-2-yl) analog (2.9) [1][2][3]. It also possesses the lowest molecular weight (281.4 g/mol) and highest ligand efficiency among the three. These differences suggest superior aqueous solubility and a distinct pharmacokinetic profile.
| Evidence Dimension | XLogP3-AA (lipophilicity) / Molecular Weight / HBA |
|---|---|
| Target Compound Data | XLogP3: 1.7; MW: 281.42 g/mol; HBA: 3; HBD: 2 |
| Comparator Or Baseline | 1-Benzyl analog: XLogP3: 2.9, MW: 343.5 g/mol, HBA: 3, HBD: 2; 1-(Thiophen-2-yl) analog: XLogP3: 2.9, MW: 335.5 g/mol, HBA: 4, HBD: 2; all computed by PubChem 2.2 / XLogP3 3.0. |
| Quantified Difference | Target XLogP3 is 1.2 units (approx. 41%) lower than comparators [4]; MW is 54–62 g/mol lower. |
| Conditions | In silico prediction; PubChem 2025.09.15 release |
Why This Matters
Lower lipophilicity and fewer hydrogen bond acceptors are correlated with improved solubility and reduced off-target binding, making this compound a potentially cleaner probe for early-stage drug discovery campaigns.
- [1] PubChem. (2026). CID 71787148: 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). CID 71787150: 1-Benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). CID 71787149: 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea. National Center for Biotechnology Information. View Source
- [4] XLogP3 3.0 algorithm. PubChem (2025). For detailed methodology, see: Cheng, T. et al. (2007). Journal of Chemical Information and Modeling, 47(6), 2140–2148. View Source
